molecular formula C19H19ClN4O2 B11376972 3-(4-Chlorophenyl)-1-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

3-(4-Chlorophenyl)-1-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B11376972
M. Wt: 370.8 g/mol
InChI Key: SHAHKNKDSVIIBQ-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and an oxadiazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and ethyl groups. The reaction conditions usually require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of various pharmaceuticals.

    3-Chloro-4-methylphenyl isocyanate: An intermediate in the synthesis of urea derivatives. The uniqueness of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea

InChI

InChI=1S/C19H19ClN4O2/c1-3-24(19(25)21-16-9-7-15(20)8-10-16)12-17-22-18(23-26-17)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

SHAHKNKDSVIIBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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